molecular formula C31H24N2O3S B283968 Hexahydro-1,3-diphenyl-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione

Hexahydro-1,3-diphenyl-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione

Cat. No. B283968
M. Wt: 504.6 g/mol
InChI Key: FXOXYUBAAPEPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahydro-1,3-diphenyl-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione, also known as DPTP, is a synthetic compound that has gained attention for its potential use in scientific research. This compound has been found to have unique properties that make it useful in various fields of research. In

Mechanism of Action

The mechanism of action of Hexahydro-1,3-diphenyl-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione is not fully understood, but studies have shown that it works by inhibiting certain enzymes and proteins in the body. Specifically, Hexahydro-1,3-diphenyl-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione has been found to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the inflammatory response. By inhibiting PDE4, Hexahydro-1,3-diphenyl-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione can reduce inflammation and potentially treat inflammatory diseases.
Biochemical and Physiological Effects:
Hexahydro-1,3-diphenyl-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione has been found to have various biochemical and physiological effects on the body. Studies have shown that Hexahydro-1,3-diphenyl-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione can reduce the production of inflammatory cytokines, which are proteins that play a role in the inflammatory response. Additionally, Hexahydro-1,3-diphenyl-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione has been found to increase the levels of cAMP, a molecule that is involved in various cellular processes including cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Hexahydro-1,3-diphenyl-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione in lab experiments is its specificity. Hexahydro-1,3-diphenyl-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione has been found to have a high level of specificity for PDE4, which means that it does not affect other enzymes or proteins in the body. Additionally, Hexahydro-1,3-diphenyl-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione has been found to have low toxicity, which makes it safe for use in lab experiments.
One of the limitations of using Hexahydro-1,3-diphenyl-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione in lab experiments is its solubility. Hexahydro-1,3-diphenyl-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, Hexahydro-1,3-diphenyl-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione has a short half-life, which means that it is quickly metabolized and eliminated from the body.

Future Directions

There are several future directions for the use of Hexahydro-1,3-diphenyl-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione in scientific research. One potential area of research is in the development of new anti-inflammatory drugs. Hexahydro-1,3-diphenyl-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione has been found to have potent anti-inflammatory properties, and researchers are exploring ways to use this compound to develop new drugs that can treat inflammatory diseases.
Another potential area of research is in the development of new cancer treatments. Hexahydro-1,3-diphenyl-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione has been found to have anti-cancer properties, and researchers are exploring ways to use this compound to develop new drugs that can target cancer cells.
Conclusion:
In conclusion, Hexahydro-1,3-diphenyl-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione is a synthetic compound that has potential applications in various fields of scientific research. Its unique properties make it useful in the treatment of inflammatory diseases and the development of new cancer treatments. While there are limitations to its use in lab experiments, the future directions for the use of Hexahydro-1,3-diphenyl-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione are promising and warrant further research.

Synthesis Methods

Hexahydro-1,3-diphenyl-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione is a synthetic compound that is typically synthesized in a laboratory setting. The most common synthesis method involves the reaction of 1,3-diphenyl-3-oxopropylamine with 2-thioxo-4,6-diphenylpyrimidine-5,7-dione in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

Hexahydro-1,3-diphenyl-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that Hexahydro-1,3-diphenyl-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione has anti-cancer properties and can inhibit the growth of certain types of cancer cells. Additionally, Hexahydro-1,3-diphenyl-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione has been found to have anti-inflammatory properties, which makes it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C31H24N2O3S

Molecular Weight

504.6 g/mol

IUPAC Name

5-(3-oxo-1,3-diphenylpropyl)-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C31H24N2O3S/c34-27(23-15-7-2-8-16-23)21-26(22-13-5-1-6-14-22)28-29(35)32(24-17-9-3-10-18-24)31(37)33(30(28)36)25-19-11-4-12-20-25/h1-20,26,28H,21H2

InChI Key

FXOXYUBAAPEPTB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3C(=O)N(C(=S)N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3C(=O)N(C(=S)N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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